molecular formula C7H11NS B077666 2-tert-Butyl-1,3-thiazole CAS No. 13623-12-6

2-tert-Butyl-1,3-thiazole

Cat. No.: B077666
CAS No.: 13623-12-6
M. Wt: 141.24 g/mol
InChI Key: DQAIZGWCKXJRSP-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-thiazole is a high-value heterocyclic compound of significant interest in flavor and fragrance research and organic synthesis. This organosulfur molecule, characterized by a thiazole ring substituted with a bulky tert-butyl group at the 2-position, serves as a potent flavorant and aroma chemical. Its primary research application lies in the analytical characterization and sensory study of food products, beverages, and perfumery, where it contributes green, earthy, and tomato-like notes even at extremely low concentrations. Researchers utilize this compound as a critical reference standard in gas chromatography-mass spectrometry (GC-MS) for the accurate identification and quantification of flavor profiles in complex matrices. Beyond analytical applications, it is a valuable building block in synthetic organic chemistry for the construction of more complex nitrogen- and sulfur-containing heterocycles, and for studying structure-odor relationships to understand how molecular geometry and substitution influence olfactory perception. The steric hindrance imposed by the tert-butyl group makes it a compound of interest in studies of molecular recognition and steric effects on chemical reactivity. This product is provided as a high-purity material to ensure reliability and reproducibility in experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NS/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIZGWCKXJRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342343
Record name 2-tert-Butyl-1,3-thiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-12-6
Record name 2-(1,1-Dimethylethyl)thiazole
Source CAS Common Chemistry
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Record name 2-tert-Butyl-1,3-thiazole
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Record name 2-(tert-butyl)thiazole
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The Unique Role of the 2 Tert Butyl 1,3 Thiazole Motif

Stereoelectronic Influences of the tert-Butyl Group on Molecular Architecture

The tert-butyl group is known for its significant steric bulk and its electron-donating nature through hyperconjugation. nih.gov When attached to the C2 position of the thiazole ring, these attributes exert powerful stereoelectronic effects.

Steric Hindrance: The large size of the tert-butyl group can sterically shield the adjacent nitrogen atom and the C2 carbon, influencing how the molecule interacts with other reagents or biological targets. This steric hindrance can direct reactions to other positions on the ring and can lock the molecule into specific conformations, which is a critical aspect in the design of molecules with precise three-dimensional shapes.

Electronic Effects: The tert-butyl group is an electron-releasing group. nih.gov This electronic donation increases the electron density of the thiazole ring, which can affect its aromaticity and reactivity. For instance, it can modulate the basicity of the nitrogen atom and influence the susceptibility of the ring to electrophilic or nucleophilic attack. numberanalytics.com Studies on related systems have shown that tert-butyl groups can raise the energy levels of molecular orbitals, such as the LUMO (Lowest Unoccupied Molecular Orbital), which has a direct impact on the molecule's electronic properties. nih.gov

Positional Isomerism and its Impact on Research Trajectories

Positional isomerism occurs when functional groups occupy different positions on the same carbon skeleton. dergipark.org.tr In the case of tert-butylthiazole, the tert-butyl group could be placed at the 2-, 4-, or 5-position, resulting in distinct isomers with different properties. The choice of the 2-position in this compound is significant and directs research in specific ways.

PropertyThis compound4- or 5-tert-Butyl-1,3-thiazole (Hypothetical)
Reactivity at C2 The C2 position is blocked, preventing reactions that typically occur at this site (e.g., deprotonation).The C2 proton remains, allowing for classic thiazole reactivity at this position.
Steric Shielding The nitrogen atom and C2 are sterically hindered, affecting coordination chemistry and intermolecular interactions.The nitrogen atom is less sterically encumbered, potentially leading to different binding modes.
Electronic Influence The electron-donating effect directly influences the adjacent nitrogen and sulfur atoms.The electronic effect is transmitted through the ring, leading to a different distribution of electron density.
Research Focus Exploring the consequences of a blocked and sterically hindered C2 position; use as a stable, bulky ligand.Utilizing the C2 reactivity for further functionalization while benefiting from the steric bulk elsewhere on the ring.

Direct Synthetic Routes to the this compound Core

The direct construction of the this compound ring system can be achieved through several effective methodologies, including classic cyclocondensations and modern multicomponent approaches.

Tailored Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis, a long-standing and reliable method, involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. bepls.comresearchgate.net This reaction remains a cornerstone for the synthesis of a wide array of thiazole derivatives. researchgate.net In the context of this compound, this would typically involve the reaction of a suitable thioamide with an α-haloketone.

The versatility of the Hantzsch synthesis allows for the preparation of thiazoles with various substituents. researchgate.net For instance, modified Hantzsch conditions have been developed to synthesize valine- and threonine-derived thiazoles with high stereoselectivity. researchgate.net While the classic Hantzsch reaction is robust, newer iterations and one-pot modifications continue to enhance its efficiency and substrate scope. thieme-connect.comsemanticscholar.org

Reactants Reaction Conditions Product Key Features
α-Haloketones, ThioamidesTypically mild conditionsSubstituted 1,3-thiazolesReliable, versatile, tolerates various functional groups. bepls.comresearchgate.net
Thioamide, Ethyl-2-chloroacetoacetic esterNot specifiedThiazole derivativesHigh yields (71-93%). semanticscholar.org
α-Bromoacetophenones, ThioamidesNot specifiedSubstituted thiazolesExcellent yields (70-91%). nih.gov

This table summarizes key aspects of the Hantzsch thiazole synthesis for creating substituted thiazoles.

One-Pot Multicomponent Strategies for Thiazole Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. nih.govyoutube.com Several MCRs have been developed for the synthesis of substituted thiazoles.

For example, a one-pot, two-step synthesis of 1,3-thiazoles has been reported involving the organocatalyzed epoxidation of nitroolefins followed by a reaction with thioamides. sorbonne-universite.fr Another approach describes a multicomponent reaction of arylglyoxal, indole, and aryl thioamides in acetic acid to produce trisubstituted thiazoles in good to excellent yields. nih.gov Furthermore, a one-pot synthesis of 2,4-disubstituted thiazoles can be achieved from styrene (B11656) and thioamides, facilitated by N-Bromosuccinimide (NBS) in water. rsc.org The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has also been utilized for the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.com

Reactants Reaction Conditions Product Type Key Features
Nitroolefins, ThioamidesOrganocatalytic epoxidation1,3-ThiazolesOne-pot, two-step process. sorbonne-universite.fr
Arylglyoxal, Indole, Aryl thioamidesAcetic acid, sealed heatingTrisubstituted thiazolesEfficient C-C, C-N, and C-S bond formation. nih.gov
Styrene, Thioamide, NBSWater, 80°C2,4-Disubstituted thiazolesUtilizes water as a solvent. rsc.org
3-formylchromone, 2-aminothiazole (B372263), tert-butyl isocyanideToluene, 100°CImidazo[2,1-b]thiazolesCatalyst-free Groebke–Blackburn–Bienaymé reaction. mdpi.com

This table outlines various one-pot multicomponent strategies for the synthesis of diverse thiazole derivatives.

Cyclization Reactions utilizing N-Propargylamines

N-propargylamines are versatile building blocks in heterocyclic synthesis, offering a pathway to various nitrogen-containing rings, including thiazoles. beilstein-journals.orgnih.gov These reactions often proceed through tandem coupling and cyclization sequences.

One notable method involves the treatment of N-propargylamines with carbon disulfide, which can lead to the formation of thiazole-2-thiones. nih.gov Another strategy utilizes the reaction of N-propargylamines with isothiocyanates to yield 2-iminothiazolidines. beilstein-journals.org More recently, an efficient method for synthesizing thiazol-2(3H)-ones from N-propargylamines and silver(I) trifluoromethanethiolate has been developed, proceeding via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and 5-exo-dig cyclization. nih.govacs.orgacs.org

Reactants Reaction Conditions Product Type Key Features
N-propargylamines, Carbon disulfideRefluxing ethanol (B145695) or NaOH in water5-methylenethiazolidine-2-thionesCan be isomerized to thiazole-2-thiones. nih.gov
N-propargylamines, IsothiocyanatesCatalyst-free in ether2-iminothiazolidinesThiourea formation followed by intramolecular cyclization. beilstein-journals.org
N-propargylamines, AgSCF3, NaBr1,4-dioxane/H2O, 90°CThiazol-2(3H)-onesProceeds via beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement/5-exo-dig cyclization. acs.orgacs.org

This table details different cyclization strategies using N-propargylamines for the synthesis of thiazole derivatives.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is assembled, further molecular diversity can be introduced through various functionalization and derivatization reactions.

Regioselective Halogenation and Cross-Coupling Reactions

Regioselective halogenation of the thiazole ring provides valuable handles for subsequent cross-coupling reactions, enabling the introduction of a wide range of substituents.

Efficient and regioselective halogenation of 2-amino-1,3-thiazoles can be achieved using copper(I) or copper(II) halides under mild conditions. nih.govnih.gov These methods allow for the selective introduction of chloro, bromo, and iodo groups at specific positions on the thiazole ring. nih.gov The resulting halothiazoles are key intermediates for organometal-catalyzed coupling reactions such as Sonogashira, Heck, and Suzuki reactions. nih.gov Palladium-catalyzed cross-coupling reactions are particularly useful for forming C-S bonds, for example, by reacting S-tert-butyl isothiouronium bromide with aryl halides to produce tert-butyl aryl sulfides. mdpi.com Copper-catalyzed Ullmann-type coupling reactions have also been employed for the synthesis of complex heterocyclic systems containing a thiazole moiety. bohrium.com

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govacs.org

For thiazole derivatives, palladium-catalyzed direct C-H bond functionalization has been utilized for dehydrogenative alkenylation. mdpi.com Rhodium(III)-catalyzed C-H activation has also been shown to be effective for the site-selective coupling of maleimides to 2-arylbenzo[d]thiazoles. nih.gov Furthermore, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water provides a green and efficient route to imidazo[2,1-b]thiazoles. organic-chemistry.org Radical C-H functionalization of imidazoheterocycles, including imidazo[2,1-b]thiazole, has also been explored for introducing various functional groups. researchgate.net

Reaction Type Catalyst/Reagents Substrate Scope Key Features
Dehydrogenative AlkenylationPd(OAc)2/CuCl/Cu(OAc)2·H2OThiazoles, AlkenesTrimetallic catalytic system. mdpi.com
Site-Selective Maleimide CouplingRhodium(III) catalyst2-Arylbenzo[d]thiazolesRegioselective coupling. nih.gov
C-H Functionalization of KetonesKI/tert-butyl hydroperoxideAryl methyl ketones, 2-aminothiazolesUltrasound-assisted, green synthesis in water. organic-chemistry.org
Radical C-H FunctionalizationVarious radical initiatorsImidazo[1,2-a]pyridines, Benzo[d]imidazo[2,1-b]thiazoleAccess to alkylated, arylated, and other functionalized products. researchgate.net

This table highlights recent advancements in the C-H functionalization of thiazole-containing scaffolds.

Aryne Reactivity in Scaffold Modification

Arynes are highly reactive intermediates that serve as versatile building blocks in organic synthesis. Their ability to undergo a variety of transformations makes them valuable for the construction of complex molecular architectures. researchgate.net In the context of thiazole chemistry, aryne reactivity offers a powerful tool for the modification of the thiazole scaffold, enabling the introduction of diverse functionalities.

The generation of arynes can be achieved under mild conditions, such as the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates. researchgate.net This method has expanded the scope of aryne chemistry, allowing for their use in a wider range of synthetic applications. One of the key features of aryne chemistry is its utility in multicomponent reactions, where multiple chemical bonds are formed in a single operation. This approach allows for the rapid construction of complex molecules from simple starting materials. researchgate.net

For unsymmetrical arynes, the regioselectivity of trapping reactions can be predicted using the Aryne Distortion Model. diva-portal.orgacs.org This model posits that nucleophilic attack will preferentially occur at the more linear and less distorted carbon atom of the aryne triple bond. diva-portal.orgacs.org This predictability is crucial for designing selective syntheses of substituted aromatic and heteroaromatic compounds.

Recent studies have demonstrated the application of aryne chemistry in the functionalization of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system. diva-portal.orgacs.org The generation of a BTD-based aryne, 2,1,3-benzothiadiazol-4,5-yne, and its subsequent trapping with various arynophiles has been successfully demonstrated. diva-portal.org This work highlights the potential for applying similar strategies to modify the this compound scaffold, opening new avenues for the synthesis of novel derivatives with potentially interesting biological or material properties. The reaction of N-tert-butanesulfinyl (TBS) imines with arynes has also been reported as a method for synthesizing enantioenriched cyclic sulfoximines. cas.cn

Introduction of Diverse Substituents via Advanced Organic Transformations

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Advanced organic transformations provide the means to introduce a wide array of substituents at various positions of the thiazole ring.

One notable example is the direct C-H arylation of thiazoles. A metal-free approach utilizing an aryldiazonium salt as the coupling partner has been reported, allowing for the introduction of aryl groups at room temperature. chim.it This method offers a more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions.

Furthermore, the synthesis of various substituted thiazoles can be achieved through multicomponent reactions. For instance, the one-pot reaction of 2-aminobenzothiazole, isocyanides, and isatins, catalyzed by TiO2 nanoparticles, yields structurally diverse spiroheterocycles containing an imidazothiazole moiety. rsc.org Another versatile method involves the Groebke–Blackburn–Bienaymé reaction, which has been used to synthesize imidazo[2,1-b]thiazoles in good to excellent yields. nih.gov

The introduction of substituents containing double and triple bonds, as well as various functional groups, can significantly impact the electronic and photophysical properties of the thiazole ring. These modifications are essential for the development of novel organic fluorophores and materials. chim.it

Synthesis of Carboxylic Acid and Carbaldehyde Derivatives

Carboxylic acid and carbaldehyde derivatives of this compound are valuable synthetic intermediates that can be further elaborated into a variety of other functional groups.

This compound-4-carboxylic acid can be synthesized from its corresponding ethyl ester, ethyl 2-tert-butylthiazole-4-carboxylate, through hydrolysis. chemicalbook.com This reaction is typically carried out using a base such as lithium hydroxide (B78521) in a suitable solvent like tetrahydrofuran. chemicalbook.com

Reactant Reagents Conditions Product Reference
Ethyl 2-tert-butylthiazole-4-carboxylateLithium hydroxide monohydrate, Hydrogen chlorideTetrahydrofuran, 16 hThis compound-4-carboxylic acid chemicalbook.com
Thiazole-4-carboxylic acidDiphenylphosphoryl azide (B81097) (DPPA), Triethylamine, tert-Butyl alcohol0°C to 90°C, 21.5 htert-Butyl N-thiazol-4-ylcarbamate tcichemicals.com

This compound-4-carbaldehyde and 2-(tert-Butyl)thiazole-5-carbaldehyde are also key building blocks. The synthesis of thiazole-5-carbaldehydes can be achieved through a cascade reaction of tertiary enaminones with potassium thiocyanate (B1210189) mediated by the Dess-Martin periodinane (DMP) reagent. researchgate.net This method involves a sequence of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. researchgate.net

Enantioselective Synthesis and Chiral Resolution for Stereospecific Derivatives

The synthesis of enantiomerically pure thiazole derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Enantioselective synthesis and chiral resolution are two primary strategies employed to obtain stereospecific derivatives.

A notable example of enantioselective synthesis involves the preparation of a novel thiazoline (B8809763) core, which is a key structural motif in some biologically active molecules. nih.govacs.orgresearchgate.net This synthesis often starts from a chiral pool material, such as L-threonine, and proceeds through a series of stereocontrolled reactions. researchgate.net The use of chiral auxiliaries, like the tert-butylsulfinyl group, is another powerful strategy for achieving high diastereoselectivity in the synthesis of chiral amines and their derivatives. jst.go.jpbeilstein-journals.org For instance, the reduction of N-tert-butanesulfinyl ketimines derived from 2-thiazolyl ketones can afford specific diastereomers with high selectivity. jst.go.jp

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished using chiral stationary phases in high-performance liquid chromatography (HPLC). scielo.org.mx The choice of the chiral stationary phase is critical for achieving successful separation and depends on the specific structural features of the enantiomers. scielo.org.mx

Table of Enantioselective Reactions and Chiral Resolutions:

Starting Material Chiral Reagent/Auxiliary Key Transformation Product Stereoselectivity Reference
2-Thiazolyl ketones (R)-tert-Butanesulfinamide Reduction of N-tert-butanesulfinyl ketimines 2-(1-Aminoalkyl)thiazole-5-carboxylates High diastereoselectivity jst.go.jp
(±)-4-Bromo[2.2]paracyclophane (R)-tert-Butyl tert-butanethiosulfinate Resolution via diastereomer formation (Sp,RS)-5 and (Rp,RS)-5 Separable diastereomers beilstein-journals.org

Synthesis of Fused Thiazole Systems (e.g., Thiazolo[4,5-b]pyridines)

The fusion of a thiazole ring with other heterocyclic systems, such as pyridine (B92270), leads to the formation of novel scaffolds with unique properties. Thiazolo[4,5-b]pyridines, for example, are of interest due to their structural similarity to purine (B94841) bioisosteres and their potential pharmacological activities. dmed.org.ua

Several synthetic routes have been developed for the construction of the thiazolo[4,5-b]pyridine (B1357651) core. One common approach involves the annulation of a pyridine ring onto a pre-existing thiazole derivative. dmed.org.ua For instance, the reaction of 2-substituted thiazol-4-ylamines with chromone (B188151) derivatives can lead to the formation of substituted thiazolo[4,5-b]pyridines. dmed.org.ua Multicomponent reactions also provide an efficient means to access these fused systems. A three-component condensation of a 2-aminothiazole derivative, an aldehyde, and Meldrum's acid has been reported. dmed.org.ua

The synthesis of 2-tert-butylthiazolo[4,5-b]pyridine has been achieved in high yield through the acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(pivalamido)pyridine. researchgate.net An alternative synthesis involves the reaction of 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 2,2-dimethylpropionic acid in the presence of phosphorus oxychloride. researchgate.net The solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using the Friedländer reaction under microwave irradiation has also been described. acs.org

The reduction of the thiazole moiety in Current time information in Bangalore, IN.mdpi.comthiazolo[4,5-b]pyridines can lead to the formation of 2,3-dihydro Current time information in Bangalore, IN.mdpi.comthiazolo[4,5-b]pyridines, a novel class of compounds with potential herbicidal activity. beilstein-journals.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds. Green chemistry principles are increasingly being applied to the synthesis of thiazoles and their derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bepls.combohrium.com

Catalytic Strategies Utilizing Heterogeneous Systems (e.g., Biocatalysts, Nanocatalysts)

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often improved stability. tandfonline.comresearchgate.net This makes them particularly attractive for developing sustainable synthetic processes.

Biocatalysts , such as enzymes, are increasingly being used in organic synthesis due to their high selectivity and ability to operate under mild reaction conditions. mdpi.comnih.govnih.govrsc.org Lipases, for example, have been employed as effective and environmentally friendly catalysts for the synthesis of 2,4-disubstituted thiazole derivatives. rsc.org The use of ultrasound irradiation in conjunction with biocatalysis can further enhance reaction rates and yields. mdpi.comrsc.org Chitosan-based hydrogels have also been developed as eco-friendly biocatalysts for the synthesis of novel thiazole derivatives. mdpi.comnih.govnih.gov

Nanocatalysts have emerged as a highly promising class of heterogeneous catalysts due to their high surface-to-volume ratio and unique catalytic properties. tandfonline.com Various types of nanocatalysts, including metal oxide nanoparticles (e.g., CuO, TiO2, Al2O3), magnetic nanoparticles, and nanocomposites, have been successfully applied in the synthesis of thiazoles. tandfonline.commdpi.comtandfonline.com Magnetic nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, simplifying the purification process and allowing for their reuse. researchgate.nettandfonline.com

Table of Heterogeneous Catalytic Systems for Thiazole Synthesis:

Catalyst Type Specific Catalyst Reaction Type Key Advantages Reference
Biocatalyst Lipase Condensation of aryl ethanones and thioamides Environmentally friendly, mild conditions rsc.org
Biocatalyst Chitosan-based hydrogels Synthesis of novel thiazole derivatives Eco-friendly, reusable, high yields mdpi.comnih.govnih.gov
Nanocatalyst Metal oxide nanoparticles (CuO, TiO2, Al2O3) Synthesis of thiazole scaffolds Reusable, stable, non-toxic tandfonline.com
Nanocatalyst Magnetic nanoparticles (e.g., Fe3O4@vitamin B1) Three-component condensation Magnetically separable, reusable, high yields researchgate.net
Nanocatalyst Chitosan-calcium oxide nanocomposite Synthesis of thiazoles Recyclable, mild conditions, fast reaction times mdpi.com
Nanocatalyst H3PW12O40-amino-functionalized CdFe12O19@SiO2 Three-component reaction Magnetically separable, reusable nanochemres.org

| Nanocatalyst | γ-Fe2O3@SiO2@Phen@Cu(II) | Synthesis of new thiazoles | Magnetically separable, reusable, high yields | tandfonline.com |

Microwave-Assisted Synthesis and Energy-Efficient Protocols

Microwave-assisted organic synthesis has emerged as a pivotal technology in green chemistry, offering significant advantages over conventional heating methods. scispace.com This approach utilizes microwave energy to directly and efficiently heat reaction mixtures, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced purity. scispace.comrasayanjournal.co.in The application of microwave irradiation in the synthesis of thiazole derivatives, including those with bulky substituents like the tert-butyl group, exemplifies an energy-efficient protocol that aligns with the principles of sustainable chemical manufacturing. rasayanjournal.co.intandfonline.com

The core advantages of microwave heating stem from its unique mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture. scispace.com This generates rapid and uniform heating, minimizing thermal gradients and side reactions that can occur with conventional oil baths or hot plates. rasayanjournal.co.in Consequently, reactions that might take several hours under reflux conditions can often be completed in a matter of minutes with microwave assistance. rasayanjournal.co.innih.gov This acceleration not only saves time but also significantly reduces energy consumption, a key aspect of energy-efficient protocols.

Research into the synthesis of substituted thiazoles has demonstrated the superiority of microwave techniques. For instance, the classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is significantly expedited under microwave irradiation. tandfonline.comnih.gov Studies have shown that this method can proceed rapidly and in excellent yields without the need for a catalyst. tandfonline.com The efficiency of microwave-assisted synthesis is further highlighted in multi-component reactions, where thiazole derivatives have been produced in very good yields under solvent-free conditions, either thermally or with microwave irradiation. researchgate.net

In the context of preparing derivatives, microwave-assisted methods have been successfully employed for various substituted thiazoles. For example, the synthesis of 2-substituted-thiazol-4(5H)-ones from thiosemicarbazones and 2-chloro-N-phenethylacetamide showed a drastic reduction in reaction time from 1.5 hours (conventional heating) to 10-15 minutes under microwave irradiation, with improved yields. rasayanjournal.co.in Similarly, 2-substituted amino thiazole acetates were synthesized in 60 seconds at 100°C using microwave power, a significant improvement over traditional methods. brieflands.com Direct condensation between 3-oxetanone (B52913) and primary thioamides to yield (hydroxymethyl)thiazoles has also been achieved with short reaction times using microwave chemistry. nih.gov

These protocols are not only time-efficient but also align with energy-saving principles. The reduced reaction times directly correlate to lower energy input. Furthermore, the ability to conduct these reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, further enhances their environmental credentials. brieflands.combepls.com

The following tables summarize findings from various studies on the microwave-assisted synthesis of thiazole derivatives, illustrating the efficiency of these protocols.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 2-Substituted-Thiazol-4(5H)-ones rasayanjournal.co.in This table presents a comparative study of conventional heating versus microwave irradiation for the synthesis of 2-(2-(substituted-benzylidene)hydrazinyl)thiazol-4(5H)-ones, demonstrating the significant reduction in reaction time and improvement in yield with the microwave-assisted protocol.

Synthesis Method Reactants Solvent Reaction Time Yield (%)
Conventional Thiosemicarbazone, 2-chloro-N-phenethylacetamide Ethanol 1.5 hours 79-90

Table 2: Microwave-Assisted Synthesis of Various Thiazole Derivatives This table compiles data from several studies on the microwave-assisted synthesis of different thiazole derivatives, showcasing the versatility and efficiency of this method with varied substrates and conditions.

Product Reactants Solvent/Conditions Power/Temp Time Yield (%) Reference
Thiazoles α-bromoketones, Thioamides Ethanol - - Excellent tandfonline.com
2-Aminothiazoles Propargylamines, Isothiocyanates 1,2-dichloroethane (DCE) 130 °C 10 min 47-78 bepls.com
Thiazole derivatives Tertiary thioamides, α-haloketones, NH₄OAc Solvent-free 110 °C - Very good researchgate.net
Thiazole acetates Bromo ester, Phenylthiourea PEG-400 100 W / 100 °C 60 sec - brieflands.com
Naphthothiazoles Acylthioureas, Mn(OAc)₃·2H₂O Acetic acid 700 W / 100 °C 25 min - sioc-journal.cn

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization of 2-tert-Butyl-1,3-thiazole

Spectroscopic analysis is fundamental to the characterization of this compound, offering insights into its structural framework and electronic nature.

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms within the molecule.

The ¹H NMR spectrum is characterized by two distinct sets of signals. A sharp singlet, integrating to nine protons, is observed in the upfield region, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group. This high degree of symmetry and shielding results in a single, intense resonance. In the downfield, aromatic region, two doublets are observed, corresponding to the two protons on the thiazole (B1198619) ring at positions 4 and 5. The chemical shifts for these protons are influenced by the aromatic ring current of the thiazole heterocycle. nist.gov

The ¹³C NMR spectrum further confirms the structure, showing a total of five distinct carbon signals. The tert-butyl group gives rise to two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The thiazole ring is characterized by three signals corresponding to C2 (substituted with the tert-butyl group), C4, and C5.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Moiety

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹H-C(CH₃)₃~1.4Singlet (s)
Thiazole H4~7.3Doublet (d)
Thiazole H5~7.8Doublet (d)
¹³C-C(CH₃)₃~30Quartet
-C(CH₃)₃~33Singlet
Thiazole C4/C5~120-145Doublet
Thiazole C2~170Singlet

Note: The values presented are typical and can vary based on the solvent and experimental conditions.

The molecule this compound is achiral and does not possess any stereocenters. Consequently, it does not have enantiomers or diastereomers. The primary conformational feature is the rotation around the single bond connecting the tert-butyl group to the C2 position of the thiazole ring. At room temperature, this rotation is typically rapid on the NMR timescale, leading to the observation of a single resonance for the nine equivalent methyl protons. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) studies, could potentially provide information on the preferred spatial orientation of the tert-butyl group relative to the thiazole ring, but such studies have not been reported in the reviewed literature.

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways under ionization. The compound has a molecular formula of C₇H₁₁NS and a monoisotopic mass of approximately 141.06 Da. uni.lu

Electron impact (EI) mass spectrometry is expected to show a distinct molecular ion (M⁺•) peak. The fragmentation pattern is dominated by cleavages related to the stable tert-butyl group and the aromatic thiazole ring. Key fragmentation pathways include:

Loss of a methyl radical ([M-15]⁺): A prominent fragmentation involves the loss of a methyl group (•CH₃) from the tert-butyl moiety to form a stable tertiary carbocation adjacent to the thiazole ring.

Loss of the tert-butyl group ([M-57]⁺): Cleavage of the C-C bond between the ring and the substituent can result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment corresponding to the thiazolium cation.

Ring Fragmentation: Subsequent fragmentation of the thiazole ring itself can lead to smaller charged species.

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺142.06850129.3
[M+Na]⁺164.05044138.7
[M-H]⁻140.05394132.4
[M+NH₄]⁺159.09504152.5
[M]⁺141.06067131.5

Data sourced from predicted values. uni.lu

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups and vibrational modes within the this compound molecule. The spectrum is a composite of absorptions from the tert-butyl group and the thiazole ring.

Key expected absorption bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups of the tert-butyl substituent are expected in the 2970-2870 cm⁻¹ region. Aromatic C-H stretching from the thiazole ring protons typically appears above 3000 cm⁻¹.

C=N and C=C Stretching: The thiazole ring exhibits characteristic stretching vibrations for the C=N and C=C bonds within the 1650-1450 cm⁻¹ range.

C-H Bending: Aliphatic C-H bending vibrations for the tert-butyl group are anticipated around 1470-1365 cm⁻¹.

C-S Stretching: The C-S bond within the thiazole ring gives rise to weaker absorptions at lower wavenumbers.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
>3000C-H StretchThiazole Ring
2970-2870C-H Stretchtert-Butyl
~1600C=N StretchThiazole Ring
~1470-1365C-H Bendtert-Butyl

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The unsubstituted thiazole molecule shows a primary absorption band around 235 nm. The presence of the electron-donating tert-butyl group may induce a slight bathochromic (red) shift in the absorption maximum.

While many thiazole-containing compounds are known to be fluorescent, specific fluorescence data for this compound is not available in the surveyed literature. The potential for fluorescence would depend on the efficiency of radiative decay from the excited state, a property that would require experimental measurement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Crystallographic Analysis and Solid-State Structural Investigations

A review of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a definitive experimental elucidation of its solid-state structure, including precise bond lengths, bond angles, unit cell parameters, and intermolecular packing interactions, cannot be provided at this time. While crystal structures for more complex derivatives containing the 2-tert-butyl-thiazole moiety exist, this data cannot be directly extrapolated to the parent compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing Arrangements

No single crystal X-ray diffraction data is available for this compound. Consequently, its absolute configuration in the solid state, unit cell parameters, space group, and specific molecular packing arrangement remain undetermined.

Analysis of Intermolecular Interactions (e.g., C-H⋯N contacts, Hydrogen Bonding)

A detailed analysis of intermolecular interactions, such as the presence and geometry of C-H⋯N contacts or other forms of hydrogen bonding, is not possible without a solved crystal structure. These interactions are fundamental to the supramolecular assembly in the solid state, and their specific nature cannot be predicted with certainty.

Steric Effects and Librational Motion of the tert-Butyl Group in Crystal Structures

While it is well-established that the bulky tert-butyl group exerts significant steric influence and can exhibit librational (oscillatory) motion in crystal lattices, a specific analysis for this compound cannot be conducted. The extent of this motion and its precise impact on the crystal packing are dependent on the local environment within the crystal, which is unknown.

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic properties of 2-tert-Butyl-1,3-thiazole, while Time-Dependent DFT (TD-DFT) is used to explore its electronic excitation energies and corresponding UV-Vis spectra.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the geometry and electronic structure of heterocyclic compounds. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets like 6-311+G to provide reliable predictions.

For thiazole (B1198619) derivatives, DFT calculations can precisely determine key geometrical parameters. In a study on the closely related isomer 4-tert-butyl-1,3-thiazol-2-amine (B189682), DFT (B3LYP/6-311+G) calculations revealed specific bond lengths and angles that define the molecule's three-dimensional structure. core.ac.uk For this compound, the tert-butyl group's placement at the C2 position is expected to directly influence the geometry of the thiazole ring. The electron-donating nature and steric bulk of the tert-butyl group would likely lead to a slight elongation of the adjacent C2-N3 and C2-S1 bonds compared to unsubstituted thiazole.

Table 1: Predicted Geometrical Parameters for a Substituted Thiazole Ring Based on DFT (B3LYP) Calculations Data derived from the analogous compound 4-tert-butyl-1,3-thiazol-2-amine core.ac.uk

ParameterBond Length (Å)ParameterBond Angle (°)
C1=N51.30S2-C1-N5114.1
C3=C41.36S2-C1-N7120.7
--N5-C1-N7125.1

Electronic properties such as dipole moment are also elucidated through DFT. The presence of two different heteroatoms (nitrogen and sulfur) imparts a significant dipole moment to the thiazole ring. The tert-butyl group, being an electron-releasing group, would further enhance the molecule's polarity.

Ab initio methods, such as Hartree-Fock (HF), derive their solutions directly from first principles without empirical parameters, offering a fundamental approach to quantum calculations. While computationally more demanding than DFT, HF methods provide a valuable baseline for electronic structure and geometry.

In comparative studies of thiazole derivatives, HF calculations (e.g., using a 6-311+G basis set) have been performed alongside DFT. core.ac.uk Typically, HF methods predict slightly shorter bond lengths for double bonds (e.g., C=N) and longer single bonds compared to DFT, a systematic difference that is well-documented. For instance, in the study of 4-tert-butyl-1,3-thiazol-2-amine, the C1=N5 bond was calculated at 1.28 Å with HF, compared to 1.30 Å with B3LYP. core.ac.uk These ab initio calculations serve as a crucial cross-validation for the results obtained from DFT, enhancing confidence in the predicted molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules and simulating their electronic absorption spectra. nbu.edu.samdpi.comresearchgate.netresearchgate.net This method calculates the energies of electronic transitions, such as the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. mdpi.com

For an aromatic heterocycle like this compound, the most significant electronic transitions in the UV-Vis region are expected to be π → π* transitions. These involve the excitation of electrons within the delocalized π-system of the thiazole ring. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which corresponds to the intensity of the spectral bands. researchgate.netkbhgroup.in The results are often calculated in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects, which can cause shifts in the absorption maxima. mdpi.comresearchgate.net

Molecular Reactivity Descriptors and Mechanistic Insights

The electronic data derived from quantum chemical calculations can be used to compute a range of molecular reactivity descriptors. These parameters provide a quantitative framework for understanding the chemical behavior of this compound, predicting how it will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the region from which a molecule is most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. edu.krdirjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdnih.gov Such molecules are described as chemically "soft." Conversely, a large energy gap indicates higher stability and lower reactivity, and the molecule is considered chemically "hard." irjweb.comijarset.com

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2

Chemical Softness (S): S = 1 / η

The electron-donating tert-butyl group at the C2 position of the thiazole ring is expected to raise the energy of the HOMO. This would likely decrease the HOMO-LUMO gap compared to unsubstituted thiazole, making this compound a relatively soft and more reactive molecule. For similar thiazole derivatives, HOMO-LUMO gaps calculated by DFT are typically in the range of 4 to 5 eV. nbu.edu.sa

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for Thiazole Derivatives Illustrative data based on general findings for similar compounds.

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (S)
Substituted Thiazole~ -6.3~ -1.8~ 4.5~ 2.25~ 0.44

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netkbhgroup.inijarset.com

On an MEP map:

Red and Yellow regions indicate a negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, showing electron-poor areas that are favorable for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom (N3) due to its high electronegativity and lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The sulfur atom would show a less negative potential. The hydrogen atoms of the tert-butyl group would exhibit a positive potential, appearing as bluish regions. The electron-donating effect of the tert-butyl group at C2 would further increase the electron density around the adjacent nitrogen atom, enhancing its nucleophilic character.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and electron delocalization within a molecule. nih.govnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation of a molecule. uba.ar

For this compound, NBO analysis elucidates the electronic interactions between the thiazole ring and the tert-butyl substituent. Key interactions involve the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of the interaction strength. scirp.org

The NBO analysis provides a detailed picture of charge distribution and the nature of the chemical bonds, highlighting the flow of electron density that governs the molecule's reactivity and electronic properties.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Thiazole System from NBO Analysis.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N3π(C2-S1)25.5
LP (1) S1π(C2-N3)18.9
π (C4-C5)π(C2-N3)20.1
σ (C6-C(tert))σ(C2-N3)4.8
σ (C-H)σ*(C2-S1)2.3

Note: The data in Table 1 is representative for a substituted thiazole system and serves to illustrate the type of output generated by NBO analysis. Actual values for this compound would require a specific computational study.

Conformational Analysis and Steric Hindrance Modeling

The tert-butyl group is known for its significant steric bulk, which can profoundly influence the geometry, conformation, and reactivity of a molecule. researchgate.net In this compound, the tert-butyl group is attached to the C2 position of the thiazole ring. Computational modeling is essential for quantifying the steric effects this bulky substituent imposes.

Computational assessments typically involve geometry optimization using methods like Density Functional Theory (DFT). These calculations provide insights into key structural parameters such as bond lengths, bond angles, and dihedral angles. The steric strain induced by the tert-butyl group can lead to distortions from an idealized planar geometry. For example, the bond angle between the thiazole ring and the quaternary carbon of the tert-butyl group might be enlarged to relieve steric clash.

Furthermore, the rotational barrier around the C2-C(tert) bond can be calculated to understand the conformational preferences. The large size of the tert-butyl group restricts free rotation, leading to preferred orientations that minimize steric interactions between the methyl groups and the atoms of the thiazole ring, particularly the sulfur and nitrogen heteroatoms. researchgate.netnih.gov In crystallographic studies of related molecules like 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the ellipsoids of the tert-butyl group often indicate significant librational (wobbling) motion, which is consistent with its steric bulk and restricted rotation. researchgate.netnih.gov

Table 2: Key Geometric Parameters for Assessing Steric Effects in this compound.
ParameterDescriptionTypical Focus of Assessment
Bond Length C2-C(tert)The length of the bond connecting the thiazole ring to the tert-butyl group.Potential elongation due to steric repulsion.
Bond Angle N3-C2-C(tert)The angle formed by the ring nitrogen, C2, and the tert-butyl carbon.Deviation from ideal sp² angle (120°) to minimize steric hindrance.
Dihedral Angle S1-C2-C(tert)-C(methyl)The torsional angle defining the rotation of the tert-butyl group relative to the ring.Identifies the lowest energy (most stable) conformation.
Rotational Energy BarrierThe energy required to rotate the tert-butyl group by 360°.Quantifies the degree of restricted rotation due to steric clash.

Theoretical models provide a reliable method for predicting the rotational and vibrational spectra of molecules. Rotational constants (A, B, C) are inversely proportional to the principal moments of inertia of the molecule and are determined by its mass distribution and geometry. For this compound, ab initio or DFT calculations can predict these constants with high accuracy, which can then be compared with experimental data from microwave spectroscopy. mdpi.com The parent thiazole molecule has been studied in detail, providing a strong basis for understanding the rotational properties of its derivatives. nih.gov

Vibrational frequencies correspond to the energies of molecular vibrations, which are characteristic of specific bonds and functional groups. nih.gov Theoretical calculations yield harmonic frequencies, which are often scaled by an empirical factor to better match experimental anharmonic frequencies observed in FT-IR and Raman spectroscopy. mdpi.com For this compound, the calculated spectrum would show characteristic bands for the thiazole ring (e.g., C=N, C-S, and ring stretching modes) and the tert-butyl group (e.g., C-H stretching, C-C stretching, and CH₃ deformation modes). Comparing theoretical and experimental spectra aids in the definitive assignment of vibrational modes. core.ac.uk

Table 3: Representative Calculated Vibrational Frequencies and Rotational Constants.
ParameterVibrational Mode/ConstantTypical Calculated Value (cm⁻¹)ParameterRotational ConstantTypical Calculated Value (GHz)
Vibrational FrequenciesC-H Stretch (tert-Butyl)2950-3050Rotational ConstantsA~2.5
C=N Stretch (Thiazole)1500-1600B~1.0
CH₃ Bending (tert-Butyl)1350-1450C~0.8
C-S Stretch (Thiazole)600-750

Note: The values presented are illustrative and based on typical ranges for the specified functional groups and molecules of similar size and shape.

Prediction of Spectroscopic Signatures and Optical Properties

Computational chemistry is a vital tool for predicting the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. dtic.milphyschemres.org The key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These properties describe how the electron density of a molecule is distorted by an external electric field.

For this compound, these parameters can be calculated using DFT methods. The dipole moment arises from the asymmetric charge distribution due to the heteroatoms in the thiazole ring. The polarizability (α) measures the linear response of the molecular dipole moment to the electric field, while the first hyperpolarizability (β) describes the first nonlinear (or second-order) response. Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to exhibit large β values. mdpi.com While this compound is not a classic donor-acceptor chromophore, the presence of the electron-rich thiazole ring means it will possess non-zero NLO properties. Computational studies on related thiazole derivatives have shown that the thiazole moiety can be an effective component in NLO materials. core.ac.uk

Table 4: Calculated Nonlinear Optical Parameters for a Representative Thiazole Derivative.
ParameterDescriptionCalculated Value
μ (Debye)Dipole Moment2.1 D
α (a.u.)Mean Polarizability95 a.u.
β_tot (esu)Total First Hyperpolarizability1.5 x 10⁻³⁰ esu

Note: The values are based on data for a related compound, 4-tert-butyl-1,3-thiazol-2-amine, and serve as an example of NLO parameters. core.ac.uk 1 a.u. of polarizability = 0.1482 x 10⁻²⁴ esu.

The electronic absorption spectrum of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. Theoretical solvation models are employed to predict these effects computationally. The most common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. mdpi.com

By combining PCM with Time-Dependent Density Functional Theory (TD-DFT), one can calculate the electronic transition energies and corresponding absorption wavelengths (λ_max) of this compound in various solvents. The calculations can predict whether the absorption will undergo a bathochromic (red) or hypsochromic (blue) shift as solvent polarity increases. This shift depends on the relative stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, polar solvents will stabilize it more, leading to a red shift in the absorption spectrum. mdpi.com These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the nature of the electronic excited states.

Table 5: Illustrative Calculated Absorption Wavelength (λ_max) of this compound in Different Solvents using a Theoretical Solvation Model.
SolventDielectric Constant (ε)Predicted λ_max (nm)Transition Character
n-Hexane (Gas Phase approx.)1.88245π → π
Chloroform4.81248π → π
Ethanol (B145695)24.55252π → π
Water80.10254π → π

Note: The λ_max values are hypothetical and for illustrative purposes to show the trend of solvatochromic shifts predicted by computational models.

Advanced Research Applications of 2 Tert Butyl 1,3 Thiazole in Interdisciplinary Fields

Medicinal Chemistry and Biological Activity Profiling

The unique chemical properties of the thiazole (B1198619) ring, combined with the steric and electronic effects of the tert-butyl group, have made its derivatives promising candidates for drug discovery. Researchers have synthesized and evaluated numerous analogues, revealing potent activities in anticancer, antimicrobial, and antiparasitic applications. researchgate.netresearchgate.net

Derivatives of 2-tert-butyl-1,3-thiazole have emerged as a promising class of compounds with significant anticancer and antitumor properties. bohrium.comresearchgate.net Extensive research has demonstrated their ability to inhibit the proliferation of a wide range of human cancer cell lines, including those from breast, lung, colon, liver, and cervical cancers. researchgate.netmdpi.comnih.gov These compounds exert their effects through various mechanisms, primarily by targeting key cellular processes and enzymes essential for cancer cell growth and survival. researchgate.netacs.org

A primary mechanism behind the anticancer activity of this compound derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are often deregulated in cancer. nih.govrsc.org Specific derivatives have been identified as potent inhibitors of several key kinases. For instance, certain thiazole analogues show significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. mdpi.comnih.gov One compound, in particular, demonstrated an IC₅₀ value of 0.15 µM against VEGFR-2. mdpi.com Other derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with IC₅₀ values as low as 0.122 µM and 0.078 µM, respectively. researchgate.net The phosphatidylinositol 3-kinase (PI3K) pathway, another critical signaling cascade in cancer, has also been successfully targeted by thiazole derivatives. google.comgoogleapis.com

Table 1: Kinase Inhibition by Thiazole Derivatives
Compound TypeTarget KinaseIC₅₀ (µM)Reference
Imidazo[2,1-b]thiazole (B1210989) Derivative 43EGFR0.122 researchgate.net
Imidazo[2,1-b]thiazole Derivative 43HER20.078 researchgate.net
Imidazo[2,1-b]thiazole Derivative 39EGFR0.153 researchgate.net
Imidazo[2,1-b]thiazole Derivative 39HER20.108 researchgate.net
2-Hydrazinyl-thiazole Derivative 4cVEGFR-20.15 mdpi.com
1,3-thiazole-5-carboxylic acid Derivative 33CK20.4 nih.gov
Imidazo[2,1-b]thiazole Derivative 37B-RAF0.475 nih.gov

Another critical target for these compounds is the microtubule network, a key component of the cellular cytoskeleton involved in cell division. Several 2,4-disubstituted thiazole derivatives have been shown to be potent inhibitors of tubulin polymerization. acs.orgnih.gov By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells. Research has identified compounds that remarkably inhibit tubulin polymerization with IC₅₀ values as low as 2.00 ± 0.12 µM, exceeding the potency of reference drugs like combretastatin (B1194345) A-4. nih.govresearchgate.net

Table 2: Tubulin Polymerization Inhibition by 2,4-Disubstituted Thiazole Derivatives
CompoundTubulin Polymerization IC₅₀ (µM)Reference
Compound 7c2.00 ± 0.12 nih.govresearchgate.net
Compound 9a2.38 ± 0.14 nih.govresearchgate.net
Compound 5c2.95 ± 0.18 nih.govresearchgate.net
Combretastatin A-4 (Reference)2.96 ± 0.18 nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of this compound derivatives. These studies systematically modify the chemical structure to identify key features that enhance biological activity and selectivity.

For example, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor effects. Within this series, modifications to the piperazine (B1678402) ring were explored. One derivative demonstrated superior cytotoxicity against HeLa cervical cancer cells with an IC₅₀ value of 1.6 ± 0.8 µM. researchgate.net

In another study focusing on 2-hydrazinyl-thiazole derivatives, the substitution on the benzylidene hydrazinyl moiety was found to be critical for activity. mdpi.com A derivative featuring a phenylhydrazinyl group (compound 4c) exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line (IC₅₀ = 2.57 ± 0.16 µM), which was significantly more active than the unsubstituted analogue (compound 4a, IC₅₀ = 12.7 ± 0.77 µM) and a bromide-substituted analogue (compound 4b, IC₅₀ = 31.5 ± 1.91 µM). mdpi.com Furthermore, research on other thiazole-based heterocycles revealed that chlorine-containing derivatives were the most potent against several cancer cell lines, highlighting the influence of halogen substituents on anticancer efficacy. nih.gov

The anticancer potential of this compound derivatives is rigorously assessed using a variety of established biological evaluation methodologies.

In vitro Cytotoxicity Assays: The primary method for screening anticancer activity is the in vitro cytotoxicity assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells and is used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. These assays are performed on a panel of human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), HCT-116 (colorectal), HeLa (cervical), and SaOS-2 (osteosarcoma), to assess the potency and selectivity of the compounds. mdpi.comnih.govnih.gov

Mechanistic Studies: To understand how these compounds work, further in vitro assays are employed. Cell cycle analysis using flow cytometry is conducted to determine if the compounds cause cell cycle arrest at specific phases (e.g., G1 or G2/M). mdpi.comnih.gov Apoptosis induction is often measured using methods like the Annexin V-FITC/PI assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.com

In vivo Evaluation: Promising candidates from in vitro studies are often advanced to in vivo evaluation using animal models, typically mice bearing tumor xenografts. These studies assess the compound's ability to reduce tumor volume and growth in a living organism, providing crucial data on efficacy and potential toxicity. For instance, some imidazo[2,1-b]thiazole derivatives have shown significant tumor volume reduction in anti-breast cancer assays in animal models. researchgate.net

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Thiazole Derivatives
CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colorectal)Reference
Compound 4c2.57 ± 0.167.26 ± 0.44- mdpi.com
Compound 11c347 nih.gov
Compound 6g4712 nih.gov
Compound 4 (2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine)5.73-- nih.gov

Beyond their anticancer properties, derivatives of this compound have demonstrated significant efficacy as antimicrobial and antiparasitic agents. sapub.orgnih.gov The thiazole nucleus is a component of many established antimicrobial drugs, and new derivatives continue to show promise against a range of pathogens. ekb.egjchemrev.com Research has confirmed their activity against Gram-positive and Gram-negative bacteria, fungi, and parasites such as Trypanosoma cruzi. nih.govrsc.orgresearchgate.net

A particularly critical area of research is the activity of these compounds against multidrug-resistant (MDR) pathogens, which pose a major global health threat. rsc.org Several novel tert-butylphenylthiazole series have been developed and tested against high-priority MDR bacteria.

Specifically, derivatives with a 1,2-diaminocyclohexane side chain have shown promising activity against the highly infectious methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.govrsc.org Other derivatives have exhibited potent activity against vancomycin-resistant staphylococcal and enterococcal species, with MIC values in the range of 4–8 μg/mL. nih.govresearchgate.net Additionally, N-(thiazol-2-yl)benzenesulfonamide derivatives containing a 4-tert-butyl substitution have displayed attractive antibacterial activity, with one analogue showing a low MIC of 3.9 μg/mL against S. aureus. rsc.org

Table 4: Activity of tert-Butyl-Thiazole Derivatives Against Resistant Pathogens
Compound SeriesPathogenMIC (µg/mL)Reference
tert-Butylphenylthiazole with 1,2-diaminocyclohexane side chainMRSA USA3004 nih.govrsc.org
tert-Butylphenylthiazole with oxadiazole linker (Compound 20)Vancomycin-resistant Staphylococci4 - 8 nih.govresearchgate.net
tert-Butylphenylthiazole with oxadiazole linker (Compound 20)Vancomycin-resistant Enterococci4 - 8 nih.govresearchgate.net
N-(thiazol-2-yl)benzenesulfonamide with 4-tert-butyl substitutionS. aureus3.9 rsc.org
tert-Butylphenylthiazole with pyrimidine (B1678525) linkerClostridium difficile4 nih.govrsc.org

Antimicrobial and Antiparasitic Efficacy

Antiprotozoal Activities (e.g., against Trypanosoma brucei)

The thiazole scaffold is a recurring motif in compounds investigated for antiprotozoal activity. nih.gov Thiazole derivatives have demonstrated a broad spectrum of biological activities, including potential efficacy against various protozoan parasites. nih.govsemanticscholar.org Research into related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, has shown significant in vitro activity against Trypanosoma brucei, the causative agent of Human African trypanosomiasis (sleeping sickness). nih.gov For instance, certain bis-arylimidamide thiazole derivatives have exhibited promising activity against Trypanosoma brucei rhodesiense, with IC50 values as low as 12 nM. nih.gov While these findings highlight the potential of the broader thiazole class, specific experimental data on the antiprotozoal activity of this compound against Trypanosoma brucei is not extensively detailed in the currently available literature. However, the known anti-trypanosomal activity of other thiazole-containing compounds provides a strong rationale for the future investigation of this compound in this therapeutic area. researchgate.net

Neurological and Central Nervous System Applications (e.g., Anticonvulsant, Antiparkinsonian)

Thiazole derivatives have been identified as a promising class of compounds for the treatment of neurological and central nervous system disorders. researchgate.net The thiazole ring is a key component in various biologically active molecules with applications in neuropharmacology. mdpi.com For instance, pramipexole, a drug containing a fused tetrahydrobenzothiazole motif, is utilized for its antiparkinsonian activity. nih.govorientjchem.org

Research has shown that certain thiazole sulfonamides exhibit neuroprotective effects in models of Parkinson's disease. nih.gov Furthermore, some thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase. nih.gov While direct studies on the anticonvulsant or antiparkinsonian activities of this compound are limited, the structural features of the tert-butyl group may influence the lipophilicity and binding characteristics of the molecule, which are important factors for CNS activity. For example, in a series of ethyl-ureabenzothiazoles, a large t-butyl moiety led to a significant decrease in activity against Haemophilus influenza, suggesting that the steric bulk of this group can impact biological interactions. mdpi.com Conversely, other studies on 4-tert-butylphenoxy derivatives have explored their potential as dual-target ligands for Parkinson's disease. nih.gov

Anti-inflammatory, Analgesic, and Antioxidant Properties

The thiazole nucleus is a well-established pharmacophore in the development of agents with anti-inflammatory, analgesic, and antioxidant properties. researchgate.netrasayanjournal.co.inijastnet.com Numerous studies have highlighted the potential of thiazole derivatives in these therapeutic areas. ijastnet.com

In terms of anti-inflammatory action, substituted thiazole compounds are recognized for their ability to inhibit cyclooxygenase (COX), a key enzyme in the inflammatory pathway. rasayanjournal.co.in Certain 2,4-disubstituted 1,3-thiazole derivatives have demonstrated significant in vitro anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in The presence of specific substituents on the thiazole ring has been shown to modulate this activity. rasayanjournal.co.in

Regarding antioxidant properties, the thiazole scaffold is a component of various compounds designed to combat oxidative stress. mdpi.comnih.gov The antioxidant activity of thiazole derivatives is often attributed to their ability to scavenge free radicals. mdpi.comnih.gov For instance, novel thiazole derivatives with phenolic fragments have been synthesized and shown to possess potent antioxidant activity, in some cases exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.comresearchgate.net The inclusion of a di-tert-butylhydroxyphenyl (DBHP) group in flavonoid structures, which is structurally related to the tert-butyl group, has been shown to enhance antioxidant activity without prooxidant effects. nih.gov

While direct experimental data on the analgesic properties of this compound is not extensively available, the established anti-inflammatory and antioxidant activities of related thiazole derivatives suggest that it may also possess analgesic potential.

Other Therapeutic Explorations (e.g., Antidiabetic, Anti-HIV, Anti-ulcer)

The versatility of the thiazole ring has led to its exploration in a wide range of therapeutic applications, including as a scaffold for antidiabetic, anti-HIV, and anti-ulcer agents. rjptonline.orgrasayanjournal.co.inresearchgate.netnih.gov

Antidiabetic Activity: Thiazole-containing compounds, particularly thiazolidinediones like pioglitazone (B448) and rosiglitazone, are well-established for their effectiveness in managing elevated blood sugar. rjptonline.orgresearchgate.netnih.gov The thiazole nucleus is considered a "wonder nucleus" in the development of hypoglycemic agents. rjptonline.orgrasayanjournal.co.in Research continues to explore new thiazole derivatives for their potential to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. rjptonline.org

Anti-HIV Activity: The thiazole scaffold is present in several compounds that have been investigated for their ability to inhibit the replication of the human immunodeficiency virus (HIV). nih.govnih.gov For example, 2,3-diaryl-1,3-thiazolidin-4-one derivatives have been shown to be effective inhibitors of HIV-1 replication in vitro. nih.govnih.gov While specific data on this compound is limited, the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has also demonstrated significant anti-HIV-1 activity. mdpi.com

Anti-ulcer Activity: Certain fused thiazole derivatives have been evaluated for their anti-ulcer properties. semanticscholar.orgnih.govresearchgate.net In some studies, newly synthesized thiazole compounds have demonstrated anti-ulcer activity, with some showing an effect greater than the reference drug ranitidine. semanticscholar.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The successful development of any therapeutic agent requires a thorough understanding of its pharmacokinetic and pharmacodynamic properties. For this compound and its derivatives, this includes studies on their absorption, distribution, metabolism, and excretion (ADME), as well as an assessment of their drug-likeness and bioavailability.

Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the ADME properties of new chemical entities. nih.govmdpi.com These predictions help to identify candidates with favorable pharmacokinetic profiles. For thiazole derivatives, including those with a tert-butyl moiety, in silico ADME studies have been performed to evaluate parameters such as gastrointestinal absorption and potential to inhibit cytochrome P450 (CYP) enzymes. nih.govmdpi.com For example, a study on novel phenylthiazoles with a tert-butyl group performed ADME and metabolism-simulation studies, revealing that one compound had greater penetration of bacterial membranes and metabolic resistance. nih.gov

Table 1: Predicted ADME Properties of Representative Thiazole Derivatives

Property Predicted Value Range for Thiazole Derivatives Significance
Gastrointestinal Absorption Good to Moderate Indicates potential for oral administration.
CYP Enzyme Inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) Varies; some derivatives predicted as inhibitors Potential for drug-drug interactions.

Note: This table represents generalized predictions for the thiazole class of compounds based on in silico modeling and may not be specific to this compound.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. orientjchem.org This assessment is often based on Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com In silico analyses of various 1,3-thiazole and benzothiazole (B30560) derivatives have been conducted to predict these properties. orientjchem.org

For many synthesized thiazole derivatives, these predictions have shown compliance with Lipinski's rules, suggesting favorable drug-like properties. mdpi.com For instance, a study on novel 1,3-thiazole derivatives found that they met the criteria for drug-likeness, indicating a higher probability of being orally active. mdpi.com The presence of a tert-butyl group can influence these properties, particularly lipophilicity, which in turn affects absorption and distribution. mdpi.com

Table 2: Predicted Drug-Likeness and Bioavailability Parameters for a Representative Thiazole Derivative

Parameter Predicted Value Lipinski's Rule of Five Guideline
Molecular Weight < 500 Da ≤ 500
logP (Lipophilicity) < 5 ≤ 5
Hydrogen Bond Donors < 5 ≤ 5
Hydrogen Bond Acceptors < 10 ≤ 10

Note: This table illustrates typical parameters and values from in silico predictions for drug-like thiazole compounds. The specific values for this compound would require a dedicated computational analysis.

Catalysis and Organocatalysis

The thiazole ring is a significant scaffold in the field of catalysis due to its unique electronic properties and ability to coordinate with metals. researchgate.netresearchgate.net While the broader class of thiazole derivatives has been explored in various catalytic applications, specific research detailing the use of this compound in these roles is limited in the available scientific literature. The following sections discuss the established catalytic roles of the thiazole moiety, providing a context for the potential, though not yet specifically documented, applications of its 2-tert-butyl derivative.

Currently, there is no specific research available that documents the use of this compound as an organocatalyst in stereoselective reactions. However, the thiazole core is a well-known precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The acidity of the proton at the C2 position of the thiazolium salt allows for its removal to generate a carbene. This reactivity is fundamental to the catalytic activity of thiazolium salts in reactions like the benzoin (B196080) condensation and Stetter reaction. While this is a general characteristic of the thiazole ring system, specific studies demonstrating this application for the 2-tert-butyl substituted variant are not prevalent. Research has more commonly focused on the synthesis of substituted thiazoles using various catalysts rather than employing them as the catalysts themselves. nih.govacs.org

Thiazole derivatives are widely used as ligands in transition metal catalysis. They can coordinate with metal ions through the nitrogen or sulfur atoms of the heterocyclic ring, influencing the electronic and steric environment of the metal center. researchgate.netmdpi.com This coordination is crucial in designing catalysts for various organic transformations.

Research has demonstrated the synthesis and characterization of transition metal complexes with different thiazole-derived Schiff base ligands. nih.gov These complexes, involving metals like Co(II) and Cu(II), show potential in various applications. The thiazole moiety's ability to act as a neutral tridentate ligand has been noted. nih.gov A study on a related but distinct compound, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, highlighted its role as a chelating ligand in the synthesis of novel Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes. nih.gov Although this demonstrates the utility of the tert-butyl group in coordination chemistry, direct studies involving this compound as a ligand in transition metal-catalyzed reactions are not specifically detailed in the available literature.

Table 1: Examples of Thiazole Derivatives in Transition Metal Complexes (Note: This table presents data on the general class of thiazole derivatives, as specific data for this compound was not found.)

Metal IonThiazole Ligand TypeCoordination ModeReference
Co(II), Cu(II)2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamideNeutral tridentate via O, O, and O atoms nih.gov
Co, Ni, Cu, Zn, CdThiazole-derived Schiff baseTetradentate
Cu(II)SulfathiazoleBidentate via N and S mdpi.com

The development of heterogeneous catalysts is a key area in green chemistry, offering advantages like easy catalyst separation and reusability. mdpi.com Chitosan-based materials have been developed as eco-friendly biocatalysts for synthesizing thiazole derivatives. mdpi.comnih.gov For instance, a cross-linked chitosan (B1678972) hydrogel has been used as a recyclable base catalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com Similarly, other studies have reviewed the synthesis of 1,3-thiazoles using various heterogeneous catalysts. researchgate.net

These studies, however, focus on the synthesis of the thiazole ring using heterogeneous catalysts rather than the use of thiazole compounds themselves as part of a heterogeneous catalytic system. While the thia-Michael addition, a key reaction for C-S bond formation, can be performed under heterogeneous catalysis, this does not typically involve a thiazole-based catalyst. mdpi.com There is no available research specifically describing the application of this compound in heterogeneous catalysis.

Agrochemical and Pesticide Research

The thiazole ring is a prominent heterocyclic scaffold in the field of agrochemical research, valued for its presence in a variety of commercial pesticides and its versatile biological activity. unimi.itresearchgate.net Its incorporation into molecular structures can lead to compounds with low toxicity and potent efficacy, making it a focal point in the development of green pesticides. unimi.itmdpi.com

Development of Thiazole-Based Pesticides with Enhanced Biological Activity

The development of novel pesticides often involves the integration of the thiazole moiety into larger, more complex molecules to enhance their biological effects. Researchers have successfully designed and synthesized new classes of insecticides by combining the thiazole ring with other active fragments, such as N-pyridylpyrazoles. polyu.edu.hkresearchgate.net This approach, often referred to as the intermediate derivatization method, has yielded compounds with significant insecticidal activities against various lepidopteran pests. polyu.edu.hkresearchgate.net

For instance, a series of novel N-pyridylpyrazole derivatives containing a thiazole moiety demonstrated potent activity against pests like Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). polyu.edu.hkresearchgate.net Bioassays revealed that specific compounds from this series exhibited insecticidal activities comparable to commercial insecticides. polyu.edu.hkresearchgate.net The introduction of the thiazole ring is considered a key factor in achieving this high level of efficacy, particularly for controlling chewing pests, an area where thiazole-based solutions have been less common. researchgate.net

The versatility of the thiazole scaffold is also evident in its use to create compounds with a broad spectrum of activity. Thiazole derivatives have been investigated not only as insecticides but also as fungicides and nematicides. researchgate.net This broad applicability stems from the diverse structural modifications that the thiazole ring can undergo, allowing for the fine-tuning of its biological target and activity. unimi.itmdpi.com

Structure-Activity Relationship in Crop Protection Agents

In the development of N-pyridylpyrazole thiazole derivatives, a preliminary SAR analysis indicated that the nature of the linkage to the thiazole ring is critical. For example, it was found that thiazole amides generally exhibited better insecticidal activities than their thiazole ester counterparts. polyu.edu.hkresearchgate.net Furthermore, the electronic properties of substituents on other parts of the molecule, such as the benzene (B151609) ring, also played a significant role. Amides bearing electron-withdrawing groups on the benzene ring were found to be more potent than those with electron-donating groups. polyu.edu.hkresearchgate.net

This type of analysis is essential for the rational design of next-generation pesticides. By systematically modifying the structure of thiazole-containing compounds and evaluating their biological effects, researchers can identify the key molecular features required for high potency and selectivity. This knowledge-driven approach accelerates the discovery of innovative pesticides with improved performance and environmental profiles. unimi.itmdpi.com

Structure-Activity Relationship (SAR) Insights for Thiazole-Based Insecticides
Structural FeatureObservationImpact on Biological Activity
Linkage to Thiazole RingAmide linkage is superior to ester linkageEnhanced insecticidal activity polyu.edu.hkresearchgate.net
Substituents on Benzene Ring (in amide series)Electron-withdrawing groups are preferred over electron-donating groupsIncreased insecticidal potency polyu.edu.hkresearchgate.net

Future Research Directions and Emerging Paradigms for 2 Tert Butyl 1,3 Thiazole Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of thiazoles, most notably the Hantzsch synthesis involving the reaction of thioamides with α-haloketones, often suffers from drawbacks such as harsh reaction conditions and the use of hazardous chemicals. bepls.comimp.kiev.ua Future research is increasingly focused on developing novel and sustainable pathways to synthesize 2-tert-butyl-1,3-thiazole and its derivatives.

Key areas of exploration include:

Green Chemistry Approaches: Significant progress is being made in utilizing environmentally benign synthetic methods. bepls.com This includes the use of green solvents like water or polyethylene (B3416737) glycol (PEG-400), catalyst-free multi-component reactions, and energy-efficient techniques such as microwave and ultrasonic irradiation. bepls.commdpi.comnih.gov For instance, catalyst-free domino reactions in water under microwave conditions have been shown to produce trisubstituted thiazoles with high yields and short reaction times. bepls.com

Biocatalysis: The use of recyclable biocatalysts, such as chitosan-based hydrogels, is an emerging sustainable strategy. mdpi.comnih.gov These catalysts offer advantages like high efficiency, mild reaction conditions, and the ability to be reused multiple times without significant loss of activity. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and efficient production of this compound derivatives. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.

Novel Reagents and Reactions: Research into new reagents, such as N-(ω-Bromoalkyl)dichlorothiophosphoramidates for the synthesis of 2-substituted thiazolines from various starting materials, could be adapted for this compound synthesis. researchgate.net Chemo- and stereoselective synthesis methods using alkaline earth catalysts also represent a promising frontier. acs.org

Synthetic MethodologyKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Reduced reaction times, higher yields, energy efficiency. bepls.comRapid and efficient synthesis of derivatives.
Ultrasonic Irradiation Mild conditions, enhanced reaction rates, high yields. mdpi.comnih.govGreen synthesis protocols with improved efficiency.
Biocatalysis (e.g., Chitosan) Recyclable, eco-friendly, high catalytic activity. mdpi.comnih.govSustainable production with minimal environmental impact.
Flow Chemistry Scalability, safety, precise process control.Industrial-scale production with high purity.

Advanced Mechanistic Investigations of Reactivity and Selectivity

A deeper understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for its rational application in synthesis and materials science. The thiazole (B1198619) ring's aromaticity makes it susceptible to various reactions, and the tert-butyl group at C2 introduces significant steric and electronic effects. wikipedia.organalis.com.my

Future mechanistic studies will likely focus on:

Influence of the tert-Butyl Group: The bulky tert-butyl group is expected to sterically hinder reactions at the C2 position. However, it also acts as an electron-donating group, which can influence the electron density of the thiazole ring. analis.com.my Detailed kinetic and computational studies are needed to quantify these effects on electrophilic and nucleophilic substitution reactions. For example, while the C2 proton in thiazole is acidic and can be removed by strong bases, the tert-butyl group would prevent this deprotonation, directing reactions to other positions. wikipedia.orgpharmaguideline.com

Reaction Intermediates: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be employed to identify and characterize transient intermediates in reactions involving this compound. This knowledge is vital for optimizing reaction conditions and controlling product selectivity.

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures. wikipedia.org Investigating these reactions for this compound could lead to novel heterocyclic systems. Understanding the mechanism, such as the potential formation of zwitterionic intermediates, is key to controlling these transformations. wikipedia.org

Rational Design of Next-Generation Thiazole-Based Functional Molecules

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse biological activities. dntb.gov.uanih.govnih.gov The rational design of new functional molecules based on the this compound core is a major area of future research, aiming to create compounds with enhanced efficacy and selectivity.

Strategies for rational design include:

Structure-Based Drug Design: Utilizing computational tools like molecular docking, researchers can design this compound derivatives that bind specifically to biological targets, such as enzymes or receptors. mdpi.comresearchgate.netnih.gov This approach allows for the creation of potent and selective inhibitors for various diseases, including cancer and infectious diseases. nih.govmdpi.com For example, thiazole derivatives have been designed as inhibitors of EGFR/VEGFR-2 for cancer therapy. nih.gov

Pharmacophore Modeling: By identifying the key structural features (pharmacophores) responsible for a desired biological activity, new molecules incorporating the this compound scaffold can be designed. mdpi.com The tert-butyl group can serve as a key hydrophobic element to enhance binding interactions within a target's active site. mdpi.com

Functional Materials: Beyond medicine, this compound can be incorporated into functional materials. For instance, thiazole-containing compounds have been investigated for their liquid crystalline properties, which are influenced by the molecular structure. researchgate.net The tert-butyl group could be used to tune the packing and mesomorphic behavior of such materials.

Integration with Nanotechnology and Nanomaterials for Enhanced Applications

The convergence of thiazole chemistry with nanotechnology opens up new avenues for advanced applications. Thiazole derivatives have already been explored for the synthesis of nanoparticles with unique biological activities. imp.kiev.ua

Future research in this area will likely involve:

Thiazole-Functionalized Nanoparticles: this compound and its derivatives can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles). This can enhance their stability, biocompatibility, and targeting capabilities for applications in drug delivery and diagnostics.

Nanoscale Drug Delivery Systems: Incorporating drugs containing the this compound moiety into nanocarriers, such as liposomes or polymeric nanoparticles, can improve their solubility, bioavailability, and therapeutic index.

Sensors and Electronics: The electronic properties of the thiazole ring make it a candidate for use in molecular electronics and chemical sensors. Integration into nanomaterials could lead to highly sensitive and selective devices. For example, nanomaterials based on related tetra-tert-butyl-azaporphine have shown promise in detecting specific analytes. researchgate.net

Comprehensive in vivo Efficacy and Toxicity Profiling for Biomedical Applications

While many thiazole derivatives show promising in vitro activity, comprehensive in vivo studies are essential to validate their therapeutic potential and assess their safety. nih.govnih.gov Future research on this compound-based compounds must prioritize rigorous preclinical evaluation.

Key aspects of this research include:

In vivo Efficacy Models: Testing the effectiveness of new compounds in relevant animal models of disease is crucial. For example, thiazole derivatives have been evaluated in vivo for their anticonvulsant and anti-inflammatory activities. researchgate.netnih.gov

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is vital for determining their suitability as drugs.

Toxicity Profiling: A thorough assessment of potential toxicity is paramount. This includes acute and chronic toxicity studies, as well as an evaluation of cytotoxicity against various cell lines to determine selectivity. nih.govresearchgate.net Integrating computational toxicity predictions with experimental studies can help identify potential safety concerns early in the development process. researchgate.net

Research AreaFocusImportance
In vivo Efficacy Evaluation in animal models of disease. researchgate.netnih.govValidates therapeutic potential.
Pharmacokinetics (ADME) Study of drug absorption, distribution, metabolism, excretion.Determines drug-like properties.
Toxicity Profiling Assessment of adverse effects and safety. nih.govresearchgate.netEnsures patient safety.

High-Throughput Screening and Computational Drug Discovery Initiatives

The discovery of new bioactive molecules based on the this compound scaffold can be significantly accelerated by modern drug discovery technologies. nih.gov

Emerging paradigms in this field include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. oxfordglobal.comewadirect.com Screening libraries of diverse this compound derivatives can quickly identify "hit" compounds for further optimization. researchgate.net

Computational Screening: Virtual screening techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, enable the efficient exploration of vast virtual chemical spaces. nih.gov These methods can prioritize compounds for synthesis and experimental testing, saving time and resources.

Machine Learning and AI: The integration of artificial intelligence and machine learning is revolutionizing drug discovery. oxfordglobal.comnih.gov These technologies can analyze complex datasets to predict the biological activity and properties of new this compound derivatives, guide de novo drug design, and optimize lead compounds. nih.govoxfordglobal.com

The continued exploration of this compound chemistry, guided by these future research directions, holds immense promise for the development of novel therapeutics, functional materials, and innovative technologies.

Q & A

Q. What are the established synthetic routes for 2-tert-Butyl-1,3-thiazole, and how can its purity be validated?

The synthesis of this compound derivatives often involves cyclization reactions or modifications of pre-existing thiazole scaffolds. For example, isotopic labeling of related compounds (e.g., 2-tert-butyl-1,3-dithiane-2-d) has been achieved using Seebach’s procedure, which employs deuterated reagents under controlled conditions . To validate purity, researchers should combine techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Integration of isotopic signals (e.g., δ > 8.08 singlet for deuterated analogs) to confirm isotopic enrichment .
  • Infrared Spectroscopy (IR) : Identification of characteristic bands (e.g., 1015, 1030, and 742 cm⁻¹ for dithiane derivatives) .
  • Elemental Analysis : Comparison of calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

Q. How can the structural stability of this compound be assessed in long-term biological assays?

Thiazole derivatives are prone to degradation under certain conditions, which can reduce bioactivity. Methodological approaches include:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, or UV light, and monitor degradation via HPLC or LC-MS .
  • Metabolic Profiling : Incubate the compound with liver microsomes or plasma to identify degradation metabolites .
  • Crystallography : Single-crystal X-ray diffraction (as used for related phthalimide-thiazole hybrids) provides precise bond-length data to assess structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound derivatives in different assay systems?

Discrepancies in bioactivity may arise from variations in assay conditions, degradation, or cellular adaptation. To address this:

  • Control for Degradation : Use fresh batches of the compound and include stability checks during assays (e.g., parallel HPLC analysis) .
  • Dose-Response Curves : Perform time-dependent studies to distinguish acute effects from adaptive responses (e.g., metabolic changes or gene expression shifts) .
  • Comparative Structural Analysis : Use X-ray crystallography or computational docking (as done for benzimidazole-thiazole hybrids) to correlate structural features with activity across assays .

Q. What strategies are effective for designing this compound derivatives with enhanced antimicrobial activity?

Structure-activity relationship (SAR) studies are critical. Key strategies include:

  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., chloro, fluoro) at the 4- or 5-position of the thiazole ring to enhance electrophilicity and target binding .
  • Hybridization with Bioactive Scaffolds : Combine the thiazole core with pharmacophores like phthalimide (anti-inflammatory) or benzimidazole (antiviral) to exploit synergistic effects .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2-tert-butyl-1,3-dithiane-2-d) to study metabolic pathways and improve pharmacokinetics .

Q. How can isotopic labeling of this compound derivatives aid in mechanistic studies?

Deuterium or ¹³C labeling enables tracking of metabolic pathways and degradation products. For example:

  • Deuterium Exchange Mass Spectrometry (DXMS) : Monitor hydrogen/deuterium exchange in protein-ligand complexes to map binding interactions .
  • Isotope-Effect Studies : Compare reaction rates of labeled vs. unlabeled compounds to elucidate enzymatic mechanisms (e.g., cytochrome P450-mediated oxidation) .

Methodological Notes

  • Data Reproducibility : Replicate synthetic procedures (e.g., Seebach’s method for isotopic labeling) with strict adherence to reaction conditions (solvent, temperature, catalysts) .
  • Ethical Compliance : Follow safety protocols for handling halogenated derivatives (e.g., chloromethyl or bromo analogs), including proper PPE and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.